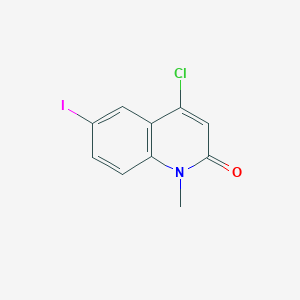

4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Description

BenchChem offers high-quality 4-chloro-6-iodo-1-methylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-iodo-1-methylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-iodo-1-methylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClINO/c1-13-9-3-2-6(12)4-7(9)8(11)5-10(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPYMQFYUYWZBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)I)C(=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (CAS 2375193-30-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a halogenated quinolinone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific compound is not extensively published, this document synthesizes available information on its physicochemical properties, proposes a plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications as a versatile chemical intermediate in drug discovery. The quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous biologically active compounds, and the unique substitution pattern of this molecule offers multiple avenues for further chemical exploration.[1] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction to the Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one, or carbostyril, scaffold is a bicyclic heterocyclic system comprising a benzene ring fused to a 2-pyridone ring.[1] This structural motif is found in a variety of natural products and has been extensively utilized in the development of synthetic compounds with a broad spectrum of biological activities.[1] The versatility of the quinolinone ring system allows for substitutions at multiple positions, leading to a diverse array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.[1][2] Halogenated quinolines, in particular, have demonstrated potent biological effects, including the eradication of drug-resistant bacterial biofilms.[3][4] The subject of this guide, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, is a unique derivative featuring three distinct points of functionality: a reactive chloro group at the 4-position, an iodo group at the 6-position suitable for cross-coupling reactions, and an N-methyl group at the 1-position. These features make it a highly valuable building block for the synthesis of more complex molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2375193-30-7 | [5][6] |

| Molecular Formula | C₁₀H₇ClINO | [5][6] |

| Molecular Weight | 319.53 g/mol | [5][6] |

| IUPAC Name | 4-chloro-6-iodo-1-methylquinolin-2(1H)-one | [5][6] |

| SMILES | CN1C(=O)/C=C(/Cl)C2=C1C=CC(I)=C2 | [5][6] |

| Purity | Typically available at ≥95% | [5][6] |

Proposed Synthesis and Mechanistic Considerations

A specific, validated synthetic protocol for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one is not currently published in peer-reviewed literature. However, a plausible multi-step synthetic route can be devised based on established methodologies for the synthesis of substituted quinolinones. The proposed pathway involves the initial construction of a quinolinone core, followed by sequential halogenation and N-methylation.

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Iodo-4-hydroxyquinolin-2(1H)-one

This step can be achieved through a modified Gould-Jacobs reaction.

-

A substituted aniline, such as 4-iodoaniline, is reacted with a diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate).

-

The resulting intermediate undergoes thermal cyclization, typically by heating in a high-boiling point solvent like diphenyl ether, to form the quinolinone ring system.

-

Subsequent hydrolysis and decarboxylation yield the 6-iodo-4-hydroxyquinolin-2(1H)-one precursor.

Step 2: Chlorination of the 4-position

The 4-hydroxy group is converted to a chloro group, which is a versatile handle for nucleophilic substitution reactions.

-

The 6-iodo-4-hydroxyquinolin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is heated to reflux to drive the conversion.

-

Upon completion, the excess POCl₃ is carefully quenched, and the product, 4-chloro-6-iodoquinolin-2(1H)-one, is isolated. This general approach is analogous to the synthesis of other 4-chloroquinolinones.[7]

Step 3: N-Methylation

The final step involves the methylation of the nitrogen atom at the 1-position.

-

The 4-chloro-6-iodoquinolin-2(1H)-one is dissolved in a suitable polar aprotic solvent, such as DMF or acetonitrile.

-

A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to deprotonate the nitrogen.

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) is then added as the methylating agent.[8]

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up and purification by recrystallization or column chromatography should afford the final product, 4-chloro-6-iodo-1-methylquinolin-2(1H)-one.

Spectral Analysis and Structural Elucidation (Predicted)

While experimental spectra are not available, the key ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.

Caption: Structure of the target compound with key sites for spectral analysis.

¹H NMR (Predicted):

-

N-CH₃: A singlet peak is expected around 3.5-3.7 ppm.[8]

-

Aromatic Protons:

-

The proton at the 3-position (H3) would likely appear as a singlet in the vinylic region, around 6.5-7.0 ppm.

-

The protons on the benzene ring (H5, H7, H8) will show a characteristic splitting pattern. H8 would likely be a doublet, H7 a doublet of doublets, and H5 a doublet, with chemical shifts in the range of 7.5-8.5 ppm. The electron-withdrawing effects of the iodine and the quinolinone system will influence their precise shifts.

-

¹³C NMR (Predicted):

-

N-CH₃: The methyl carbon should appear around 30-35 ppm.[8]

-

Carbonyl Carbon (C2): This peak is expected to be in the downfield region, typically around 160-165 ppm.

-

C4-Cl: The carbon bearing the chlorine atom is anticipated to resonate around 140-145 ppm.

-

C6-I: The carbon attached to the iodine atom will be significantly shielded and is expected to appear at a lower chemical shift, likely in the range of 90-100 ppm.

-

Other Aromatic and Vinylic Carbons: The remaining carbon signals will appear in the typical aromatic/vinylic region of 110-150 ppm.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 319, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of chlorine, iodine, and methyl groups.

Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the amide carbonyl at approximately 1650-1680 cm⁻¹ and C-Cl and C-I stretching vibrations in the fingerprint region.

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one makes it a highly attractive intermediate for the synthesis of diverse chemical libraries.

Caption: Key reaction sites for chemical diversification.

-

Nucleophilic Aromatic Substitution at C4: The 4-chloro substituent is activated towards nucleophilic attack by various nucleophiles such as amines, alcohols, and thiols. This allows for the introduction of a wide range of side chains, a common strategy in the development of quinolinone-based drugs.[7]

-

Metal-Catalyzed Cross-Coupling at C6: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and acetylenic derivatives.

-

Potential Therapeutic Targets: Given the established biological activities of the quinolinone scaffold, derivatives of this compound could be investigated for a variety of therapeutic applications:

-

Oncology: Many quinolinone derivatives have been explored as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and mutant isocitrate dehydrogenase 1 (mIDH1).[7][9]

-

Infectious Diseases: The quinolinone core is present in some antibacterial agents, and halogenated quinolines have shown promise in combating bacterial biofilms.[3][4]

-

CNS Disorders: Certain quinolin-2(1H)-one derivatives have been investigated as activators of the central nervous system and potential antidepressants.[2]

-

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one is not publicly available. Therefore, this compound should be handled with the utmost care, assuming it is hazardous. General safety precautions for handling halogenated aromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[10] Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][11] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[3]

Conclusion

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a promising and versatile building block for synthetic and medicinal chemistry. Its unique trifunctional nature provides a platform for the generation of diverse molecular architectures. While detailed experimental characterization is lacking in the current literature, this guide provides a solid foundation based on its fundamental properties, a plausible synthetic strategy, and its potential for derivatization. Researchers in drug discovery and development may find this compound to be a valuable starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases.

References

-

El-Sayed, M. A.-M., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(9), 1224-1237. MDPI. Available at: [Link]

-

Kumar, S., Kumar, R., Mishra, R. K., & Awasthi, S. K. (n.d.). Quinolin‐2(1H)‐one derivatives as CNS activators and antidepressants. ResearchGate. Available at: [Link]

-

Koga, Y., et al. (1998). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. Bioorganic & Medicinal Chemistry Letters, 8(12), 1471-1476. PubMed. Available at: [Link]

-

Ma, R., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 62(15), 7077-7092. PubMed. Available at: [Link]

-

Neldner, K. H. (2008). The halogenated 8 hydroxyquinolines. International Journal of Dermatology, 16(4), 267-273. ResearchGate. Available at: [Link]

-

Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Available at: [Link]

-

Park, H.-R., Kim, T. H., & Bark, K.-M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460. PubMed. Available at: [Link]

-

Caesar & Loretz GmbH. (2021, October 11). Safety data sheet. Available at: [Link]

-

Castrol. (2024, November 6). SAFETY DATA SHEET. Available at: [Link]

-

Melander, R. J., et al. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

-

Richards, J. J., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Bioorganic & Medicinal Chemistry Letters, 25(22), 5148-5153. PubMed. Available at: [Link]

-

Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. PMC. Available at: [Link]

-

Liu, Y., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

Beteringhe, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(4), 785. PMC. Available at: [Link]

-

Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163. MDPI. Available at: [Link]

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Available at: [Link]

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 2. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-chloro-6-iodo-1-methylquinolin-2(1H)-one 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to the Chemical Structure and Molecular Weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and molecular weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, a substituted quinolinone of interest in medicinal chemistry and drug development. This document elucidates the molecular architecture, details the theoretical and experimental determination of its molecular weight, and outlines a plausible synthetic pathway. The guide is intended to serve as a foundational resource for researchers working with this and structurally related compounds, providing the necessary chemical information for experimental design, data interpretation, and computational modeling.

Introduction: The Quinolinone Scaffold

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. The inherent aromatic and heterocyclic nature of the quinolinone ring system allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic applications. The introduction of halogen substituents, such as chlorine and iodine, along with N-alkylation, as seen in 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. Understanding the precise chemical identity of such derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Molecular Structure and Identification

The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. This section details the structural features of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one.

Chemical Structure

The chemical structure of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one is depicted below. The molecule consists of a bicyclic quinolinone core. A chlorine atom is substituted at the 4-position, an iodine atom at the 6-position, and a methyl group is attached to the nitrogen atom at the 1-position. The "(1H)" designation indicates that the nitrogen at position 1 is saturated with a hydrogen or, in this case, a substituent (the methyl group), and the adjacent carbonyl group is at position 2.

Caption: Chemical structure of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one.

Compound Identifiers

For precise documentation and database searching, the following identifiers are associated with this compound:

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-6-iodo-1-methylquinolin-2(1H)-one | 1] |

| CAS Number | 2375193-30-7 | 1] |

| Molecular Formula | C₁₀H₇ClINO | 1] |

| SMILES | CN1C(=O)C=C(/Cl)C2=C1C=CC(I)=C2 | 1] |

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. It can be determined theoretically from the molecular formula and experimentally through techniques such as mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula (C₁₀H₇ClINO). The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2][3][4][5][6]

Calculation Breakdown:

-

Carbon (C): 10 atoms × 12.011 u = 120.11 u

-

Hydrogen (H): 7 atoms × 1.008 u = 7.056 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Iodine (I): 1 atom × 126.904 u = 126.904 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 120.11 + 7.056 + 35.453 + 126.904 + 14.007 + 15.999 = 319.529 u

This calculated value is in excellent agreement with the commonly cited molecular weight of 319.53 g/mol .[1]

Experimental Verification of Molecular Weight and Structure

In a research setting, the identity and purity of a synthesized compound are confirmed through a combination of spectroscopic and analytical techniques.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-chloro-6-iodo-1-methylquinolin-2(1H)-one, high-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion.

Expected Observations:

-

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the monoisotopic mass of the compound. The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

³⁵Cl: 34.968853 u

-

¹²⁷I: 126.904473 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

-

Calculated Monoisotopic Mass: (10 × 12.000000) + (7 × 1.007825) + 34.968853 + 126.904473 + 14.003074 + 15.994915 = 318.92914 u

-

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern would be observed. Chlorine has two common isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This would result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

-

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecular ion. Common fragmentation pathways for quinolinones include the loss of carbon monoxide (CO), the halogen atoms (Cl• and I•), and the methyl group (CH₃•).[7][8][9][10] The analysis of these fragment ions provides further structural confirmation.

Caption: Plausible fragmentation pathways in mass spectrometry.

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms in 4-chloro-6-iodo-1-methylquinolin-2(1H)-one.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the quinolinone ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the carbonyl group and the halogen substituents.

-

Vinyl Proton: The proton at the 3-position would likely appear as a singlet in the vinylic region (typically δ 6.0-6.5 ppm).

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen would appear as a singlet in the upfield region (typically δ 3.5-4.0 ppm).

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The carbon of the C=O group would be observed as a singlet in the downfield region (typically δ 160-170 ppm).

-

Aromatic and Vinylic Carbons: The remaining nine carbon atoms of the quinolinone core would appear in the aromatic and vinylic region (typically δ 100-150 ppm). The carbon atoms directly attached to the electronegative chlorine, iodine, and nitrogen atoms would have distinct chemical shifts.

Elemental analysis provides the percentage composition of each element in a compound. This experimental data is compared with the theoretical percentages calculated from the molecular formula.[11][12][13]

Theoretical Elemental Composition for C₁₀H₇ClINO:

-

Carbon (C): (120.11 / 319.529) × 100% = 37.59%

-

Hydrogen (H): (7.056 / 319.529) × 100% = 2.21%

-

Chlorine (Cl): (35.453 / 319.529) × 100% = 11.10%

-

Iodine (I): (126.904 / 319.529) × 100% = 39.72%

-

Nitrogen (N): (14.007 / 319.529) × 100% = 4.38%

-

Oxygen (O): (15.999 / 319.529) × 100% = 5.01%

Experimental values within ±0.4% of these theoretical values would provide strong evidence for the proposed molecular formula.

Plausible Synthetic Pathway

While a specific published synthesis for 4-chloro-6-iodo-1-methylquinolin-2(1H)-one was not identified in the preliminary literature search, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related quinolinone derivatives.[14][15][16][17]

A likely approach would involve a multi-step synthesis starting from a suitably substituted aniline derivative. The key steps would likely include the construction of the quinolinone ring system, followed by halogenation and N-methylation.

Caption: A generalized synthetic workflow for the target compound.

A more specific potential route could involve the chlorination of a 4-hydroxy-6-iodo-1-methylquinolin-2(1H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-methylation could be achieved using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) on the corresponding N-unsubstituted quinolinone. The order of these steps (halogenation vs. N-methylation) could be varied to optimize the overall yield and purity of the final product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one. The combination of its IUPAC name, CAS number, molecular formula, and SMILES string provides a robust set of identifiers for this compound. The theoretical molecular weight has been calculated based on IUPAC atomic weights and is corroborated by the expected outcomes of experimental techniques such as mass spectrometry and elemental analysis. Furthermore, a plausible synthetic strategy has been outlined, offering a starting point for the laboratory preparation of this molecule. This comprehensive chemical profile serves as an essential resource for researchers engaged in the synthesis, characterization, and application of this and related quinolinone derivatives in the pursuit of new scientific discoveries and therapeutic innovations.

References

-

International Union of Pure and Applied Chemistry (IUPAC) Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved February 12, 2026, from [Link][2][5]

-

PubChem. (n.d.). Periodic Table of Elements. National Institutes of Health. Retrieved February 12, 2026, from [Link][3]

-

Wikipedia. (2024, January 25). Standard atomic weight. Retrieved February 12, 2026, from [Link][4]

-

International Union of Pure and Applied Chemistry (IUPAC). (2023). Atomic Weights of the Elements 2023. Retrieved February 12, 2026, from [Link][6]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Stoichiometry: Elemental Analysis. Retrieved February 12, 2026, from [Link][11]

-

Ismail, M. F. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. [Link][14]

-

ChemAxon. (n.d.). Elemental Analysis Plugin. Retrieved February 12, 2026, from [Link][12]

-

University of Sheffield. (n.d.). Elemental Analysis tool. Retrieved February 12, 2026, from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved February 12, 2026, from [Link][18]

-

National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. Retrieved February 12, 2026, from [Link][13]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved February 12, 2026, from [Link][15]

-

Papakyriakou, A., Zervou, M., & Igglessi-Markopoulou, O. (2019). Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9). ARKIVOC, 2019(5), 133-144. [Link][16]

-

Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone. Retrieved February 12, 2026, from [17]

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link][7]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link][8]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link][9]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 12, 2026, from [Link][10]

Sources

- 1. 4-chloro-6-iodo-1-methylquinolin-2(1H)-one 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]

- 2. quora.com [quora.com]

- 3. Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 12. Elemental Analysis Plugin - Documentation [docs.chemaxon.com:443]

- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4-Quinolone synthesis [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 18. chemguide.co.uk [chemguide.co.uk]

Solubility Profile of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one in DMSO and Methanol

Technical Guide for Drug Development & Synthesis

Executive Summary

The compound 4-chloro-6-iodo-1-methylquinolin-2(1H)-one represents a critical halogenated carbostyril scaffold, frequently utilized in the synthesis of bioactive quinolone derivatives (e.g., anticancer and antimicrobial agents). Its utility in structure-activity relationship (SAR) studies depends heavily on its solubility profile, which dictates both synthetic workup efficiency and biological assay reproducibility.

This guide provides an in-depth analysis of the solubility behavior of this specific scaffold in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . By synthesizing structure-property relationships (SPR) with standard experimental protocols, this document serves as a definitive resource for handling, solubilizing, and characterizing this intermediate.

Physicochemical Context & Theoretical Solubility

To understand the solubility profile, we must analyze the molecular architecture. The parent molecule, quinolin-2(1H)-one, typically exhibits poor solubility due to strong intermolecular hydrogen bonding (dimerization similar to DNA base pairs). However, the specific substitutions in 4-chloro-6-iodo-1-methylquinolin-2(1H)-one drastically alter this behavior.

Structural Impact on Solvation

| Feature | Physicochemical Effect | Impact on Solubility |

| N-Methylation (Position 1) | Critical: Removes the Hydrogen Bond Donor (NH). Prevents the formation of strong intermolecular amide dimers. | Significantly Increases solubility in organic solvents by lowering crystal lattice energy. |

| Iodine (Position 6) | Introduces a large, polarizable "soft" center. Increases lipophilicity (LogP). | Enhances solubility in polar aprotic solvents (DMSO) via dipole-induced dipole interactions. Decreases water solubility. |

| Chlorine (Position 4) | Electron-withdrawing; moderate lipophilicity. | Minor reduction in polar solvent solubility compared to H, but stabilizes the core against oxidation. |

| Carbonyl (Position 2) | Hydrogen Bond Acceptor (HBA).[1] | Facilitates interaction with protic solvents like Methanol.[2] |

Predicted Solubility Profile

Based on the disruption of the hydrogen-bond network (via N-methylation) and the polarizability of the aryl-iodide:

-

DMSO (Polar Aprotic): High Solubility. The sulfoxide oxygen of DMSO interacts strongly with the electron-deficient aromatic core, while the soft nature of DMSO stabilizes the iodine substituent.

-

Methanol (Polar Protic): Moderate Solubility. While methanol can donate hydrogen bonds to the carbonyl oxygen, the hydrophobic halogen burden (Cl, I) limits saturation levels compared to non-halogenated analogs.

Experimental Methodologies

Trustworthy data requires self-validating protocols. Below are the standard operating procedures (SOPs) for determining the precise solubility of this compound.

Protocol A: Thermodynamic Solubility via Shake-Flask (HPLC Quantification)

The Gold Standard for accurate saturation limits.

Reagents:

-

Analyte: 4-chloro-6-iodo-1-methylquinolin-2(1H)-one (Purity >95%)

-

Solvents: HPLC-grade DMSO, Methanol.

Workflow:

-

Saturation: Add excess solid compound to 2 mL of solvent in a borosilicate glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PTFE filter (pre-saturated).

-

Quantification: Dilute the supernatant 1:100 with mobile phase and analyze via HPLC-UV (254 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Best for biological assay preparation.

Workflow:

-

Prepare a 10 mM stock solution in DMSO.

-

Spike into aqueous buffer (PBS, pH 7.4) or Methanol in a 96-well plate.

-

Measure turbidity (Absorbance at 620 nm) to detect precipitation.

Visualization of Solubility Mechanisms

The following diagram illustrates the competing intermolecular forces that dictate the dissolution of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one in DMSO versus Methanol.

Figure 1: Mechanistic pathways of solvation. DMSO effectively solvates the polarizable iodine and aromatic core, leading to high solubility. Methanol relies on H-bonding to the carbonyl, which is sterically and electronically offset by the hydrophobic halogens.

Data Presentation & Handling Recommendations

Estimated Solubility Limits

Values are estimated based on SPR of analogous N-methyl-halo-quinolinones.

| Solvent | Estimated Solubility (25°C) | Application | Handling Precaution |

| DMSO | 50 - 100 mg/mL | Stock Solutions, Cryopreservation | Hygroscopic; keep sealed. Freezes at 19°C. |

| Methanol | 2 - 15 mg/mL | HPLC Mobile Phase, Recrystallization | Volatile; evaporation alters concentration. |

| Water | < 0.01 mg/mL | Biological Media (Precipitation Risk) | Requires co-solvent (e.g., 0.5% DMSO) for assays. |

Recrystallization Strategy

For purification of the crude intermediate:

-

Dissolve the crude solid in warm DMSO (minimal volume).

-

Add Methanol slowly as a co-solvent.

-

Precipitate by adding Water dropwise (Antisolvent method).

-

This exploits the high solubility in DMSO and the low solubility in water/methanol mixtures to afford pure crystals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11173809, 4-Chloro-6-iodoquinazoline (Analogous Halo-Heterocycle). Retrieved from [Link]

-

MDPI (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[2][3][4][5][6][7][8][9][10][11] Retrieved from [Link]

Sources

- 1. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 7. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Chloro-6-iodoquinazoline | C8H4ClIN2 | CID 11173809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one: Structural Identifiers and Synthetic Applications

Chemical Identity & Structural Descriptors[1][2]

4-chloro-6-iodo-1-methylquinolin-2(1H)-one is a highly functionalized heterocyclic building block belonging to the carbostyril (quinolin-2-one) family. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (C4-Chloro vs. C6-Iodo) and the metabolic stability conferred by the N-methyl group.

Core Identifiers

| Descriptor | Value |

| IUPAC Name | 4-chloro-6-iodo-1-methylquinolin-2(1H)-one |

| CAS Registry Number | 2375193-30-7 |

| Canonical SMILES | CN1C(=O)C=C(Cl)C2=C1C=CC(I)=C2 |

| Molecular Formula | C₁₀H₇ClINO |

| Molecular Weight | 319.53 g/mol |

| Monoisotopic Mass | 318.926 |

Structural Significance

The molecule features a "push-pull" electronic system:

-

N1-Methyl Lactam: The N-methyl lactam moiety locks the quinoline system in the 2-one tautomeric form, preventing aromatization to a quinolinol and enhancing solubility in organic solvents compared to the NH analog.

-

C6-Iodo Handle: The iodine atom at position 6 is electronically coupled to the aromatic ring but isolated from the strong electron-withdrawing effects of the heterocyclic ring. It serves as a "soft" electrophile for palladium-catalyzed cross-couplings.

-

C4-Chloro Center: The chlorine at position 4 is vinylogous to the lactam carbonyl. This makes it an "activated" chloride, susceptible to Nucleophilic Aromatic Substitution (

) and distinct from the aryl iodide.

Synthetic Rationale & Retrosynthesis

The synthesis of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one requires a strategy that installs the nitrogen substituent and the C4-chloride without compromising the C6-iodide. The most robust route utilizes a Knorr-type cyclization followed by sequential functionalization.

Retrosynthetic Analysis

The target molecule is disconnected back to 4-iodoaniline and a malonic acid derivative. The critical decision point is the timing of methylation and chlorination.

-

Cyclization: 4-Iodoaniline condenses with a malonate derivative to form the 4-hydroxy-2-quinolone scaffold.

-

Methylation: N-methylation must occur before chlorination to prevent the formation of 2,4-dichloroquinoline side products.

-

Chlorination: Deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride (

).

Visualization: Synthetic Pathway

Caption: Step-wise construction of the target scaffold from 4-iodoaniline, highlighting the critical order of N-methylation prior to chlorination.

Experimental Protocols

The following protocols are designed for research-scale synthesis (1–10 mmol scale).

Step 1: Cyclization to 4-Hydroxy-6-iodoquinolin-2(1H)-one

Note: This step requires high temperatures to favor the thermodynamic 2-quinolone product over the kinetic 4-quinolone.

-

Reagents: 4-iodoaniline (1.0 eq), Diethyl malonate (1.1 eq), Diphenyl ether (solvent).

-

Procedure:

-

Mix 4-iodoaniline and diethyl malonate in a round-bottom flask.

-

Heat to 120°C to distill off ethanol (Claisen condensation phase).

-

Add diphenyl ether and raise temperature to 250°C for 2–4 hours.

-

Cool to room temperature.[1][2] The product usually precipitates.

-

Dilute with hexane/ether to fully precipitate the solid. Filter and wash with hexane to remove diphenyl ether.

-

-

Validation: NMR should show a broad singlet (OH/NH) and lack ethyl group signals.

Step 2: N-Methylation

Critical Control: Use mild base to avoid O-methylation at the C4 position.

-

Reagents: 4-hydroxy-6-iodoquinolin-2(1H)-one (from Step 1), Iodomethane (MeI, 1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous). -

Procedure:

-

Validation:

NMR will show a distinct singlet around

Step 3: Deoxychlorination (The Target Synthesis)

-

Reagents: 1-methyl-4-hydroxy-6-iodoquinolin-2(1H)-one, Phosphorus Oxychloride (

, excess). -

Procedure:

-

Place the solid starting material in a flask.

-

Add neat

(approx. 5–10 mL per gram of substrate). -

Heat to 80–90°C. The suspension will clear as the reaction proceeds.

-

Monitor by TLC (the chloride is less polar than the hydroxy precursor).

-

Workup (Caution): Pour the reaction mixture slowly onto crushed ice with vigorous stirring to hydrolyze excess

. -

Extract with Dichloromethane (DCM).[1] Wash organic layer with saturated

and brine. -

Dry over

and concentrate.

-

-

Yield: Typically 85–95%.

Orthogonal Reactivity & Applications

The power of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one lies in its ability to undergo sequential, regioselective functionalization.

Chemoselectivity Profile

-

C6-Iodo: Reacts first in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to the weaker C-I bond energy (

57 kcal/mol) compared to C-Cl ( -

C4-Chloro: Reacts second . It is deactivated towards oxidative addition compared to the iodide but is highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-withdrawing nature of the adjacent lactam carbonyl.

Visualization: Reactivity Logic

Caption: Orthogonal reaction pathways allowing independent functionalization of the C6 and C4 positions.

Application in Drug Discovery

This scaffold is particularly relevant for:

-

Kinase Inhibitors: The 2-quinolone core mimics the adenine binding pocket of ATP.

-

GPCR Ligands: Specifically for dopamine (D2) and serotonin (5-HT) receptor modulators, where the "carbostyril" motif (e.g., Aripiprazole, Brexpiprazole) is a proven pharmacophore.

-

Fragment-Based Drug Design (FBDD): The distinct vectors of the I and Cl atoms allow for rapid library generation in 3D space.

References

-

Chemical Identity & CAS

-

Synthetic Methodology (Quinolin-2-ones)

- Source: "Chemistry of Substituted Quinolinones. Part VI." MDPI Molbank.

- Context: Protocols for chlorination of 4-hydroxy-2-quinolinones using POCl3.

-

URL:

-

Reactivity (Regioselective Coupling)

-

Source: "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[6] Journal of Organic Chemistry / PMC.

- Context: Demonstrates the reactivity difference between C-Cl and C-I/C-Br sites in quinoline systems.

-

URL:

-

-

Scaffold Relevance (Medicinal Chemistry)

Sources

- 1. guidechem.com [guidechem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 4. 4-chloro-6-iodo-1-methylquinolin-2(1H)-one 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]

- 5. Page loading... [guidechem.com]

- 6. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The N-Methylated Advantage: 1-Methylquinolin-2(1H)-one Scaffolds in Modern Drug Discovery

Executive Summary

The quinolin-2(1H)-one (carbostyril) heterocycle is a privileged structure in medicinal chemistry, serving as a template for diverse pharmacophores. However, the specific subclass of 1-methylquinolin-2(1H)-one derivatives represents a strategic evolution of this scaffold. By replacing the lactam nitrogen's hydrogen with a methyl group, medicinal chemists can modulate solubility, metabolic stability, and lipophilicity without altering the core aromatic footprint. This guide explores the technical utility of this scaffold, focusing on its role in Phosphodiesterase 5 (PDE5) inhibition, oncology (mIDH1 targeting), and novel synthetic methodologies.

Part 1: Chemical Space & The "Magic Methyl" Effect

The transition from a secondary amide (NH) to a tertiary amide (N-Me) in the quinolone ring is not merely a structural triviality; it is a calculated physicochemical adjustment.

Physicochemical Impact

| Property | N-H Quinolone | N-Methyl Quinolone | Drug Discovery Implication |

| H-Bonding | Donor & Acceptor | Acceptor Only | Reduces Polar Surface Area (PSA), often improving blood-brain barrier (BBB) permeability. |

| Solubility | Low (High Lattice Energy) | Improved | Disrupts intermolecular H-bond networks, lowering melting points and enhancing organic solubility. |

| Metabolic Stability | N-Glucuronidation Risk | Blocks N-Glucuronidation | Forces metabolism to other sites (e.g., ring oxidation), potentially extending half-life. |

| Conformation | Planar | Planar | The methyl group can induce steric clashes with peri-substituents (C8), locking conformation for selective binding. |

Structural Core

The 1-methylquinolin-2(1H)-one core is defined by a benzene ring fused to a heterocyclic ring containing a nitrogen atom at position 1 (methylated) and a carbonyl group at position 2.

Part 2: Synthetic Architectures

Efficient access to functionalized 1-methylquinolin-2(1H)-ones is critical for SAR exploration. We highlight two primary workflows: Direct Methylation and De Novo Cyclization .

Workflow 1: The Tandem Cyclization Strategy

Recent advances (e.g., RSC Adv., 2022) utilize acid-catalyzed tandem reactions to fuse additional rings onto the quinolone core, creating tricyclic systems like pyrano[3,2-c]quinolones. This is high-value for generating diversity from the 4-hydroxy-1-methylquinolin-2(1H)-one precursor.

Figure 1: Divergent synthesis of tricyclic derivatives via acid-catalyzed tandem reactions. The pathway selectivity often depends on the substitution pattern of the propargylic alcohol.

Part 3: Therapeutic Frontiers & SAR

Phosphodiesterase 5 (PDE5) Inhibition

While Sildenafil is the market leader, 1-methylquinolin-2-one derivatives have emerged as potent, highly selective PDE5 inhibitors, particularly for Pulmonary Arterial Hypertension (PAH) and Alzheimer’s Disease (AD) .

-

Mechanism: Inhibition of PDE5 prevents the hydrolysis of cGMP. In the brain, elevated cGMP/PKG signaling enhances CREB phosphorylation, improving synaptic plasticity.

-

Key Compound: Compound 14b (dihydroquinolin-2(1H)-one derivative).

-

SAR Insight:

-

C6 Position: Electron-withdrawing groups (e.g., -CN, -Cl) significantly enhance potency.

-

N1 Position: Methylation is often preferred over bulkier groups to maintain fit within the hydrophobic pocket of PDE5.

-

Selectivity: The scaffold allows for >1000-fold selectivity over PDE6 (visual side effects) and PDE1 (cardiovascular effects).

-

Figure 2: Mechanism of action for PDE5 inhibitors. The 1-methylquinolin-2-one scaffold blocks the hydrolytic degradation of cGMP, sustaining therapeutic signaling.

Oncology: Targeting Mutant IDH1

Mutations in Isocitrate Dehydrogenase 1 (mIDH1) produce the oncometabolite 2-HG. Quinolinone derivatives have been identified as allosteric inhibitors of mIDH1.[1]

-

Binding Mode: X-ray studies reveal these inhibitors bind to an allosteric pocket, locking the enzyme in a non-catalytic conformation.

-

Optimization: The N-methyl group is crucial for optimizing lipophilicity (LogD) to ensure intracellular penetration into tumor cells.

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one

A foundational intermediate for further derivatization.

Reagents:

-

N-Methylaniline (1.0 equiv)

-

Malonic acid (1.2 equiv)

-

Phosphorus oxychloride (POCl3)

-

Polyphosphoric acid (PPA)

Step-by-Step:

-

Acylation: Mix N-methylaniline and malonic acid with POCl3. Heat to 70°C for 2 hours to form the intermediate acid chloride/amide species.

-

Cyclization: Add PPA to the reaction mixture. Increase temperature to 120°C and stir for 4 hours. The PPA acts as both solvent and cyclodehydration agent.

-

Quenching: Cool the mixture to RT. Pour slowly onto crushed ice (exothermic!).

-

Isolation: Neutralize the aqueous slurry with NaOH (2M) until pH ~5-6. The solid product precipitates.[2]

-

Purification: Filter the solid. Recrystallize from ethanol/water (9:1) to yield off-white needles.

-

Validation: Check 1H NMR (DMSO-d6). Look for the N-Me singlet at ~3.6 ppm and the C3-H singlet at ~5.9 ppm.

Protocol B: PDE5 Inhibition Assay (Fluorescence Polarization)

To validate biological activity of synthesized derivatives.

Materials:

-

Recombinant human PDE5A enzyme.

-

FAM-cGMP substrate (Fluorescein-labeled).

-

IMAP binding reagent (Molecular Devices).

-

Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3.

Workflow:

-

Preparation: Dissolve test compounds (1-methylquinolin-2-one derivatives) in DMSO. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM).

-

Enzyme Reaction:

-

Add 5 µL of test compound to 384-well black plate.

-

Add 10 µL of PDE5A enzyme solution (concentration optimized to convert ~20% substrate).

-

Incubate for 15 mins at RT.

-

-

Substrate Addition: Add 5 µL of FAM-cGMP (100 nM final).

-

Incubation: Incubate for 45 mins at RT.

-

Detection: Add 60 µL of IMAP binding solution. The binding reagent complexes with the product (GMP), increasing fluorescence polarization (FP). Unreacted cGMP does not bind.

-

Analysis: Measure FP (Ex 485 nm / Em 520 nm). Calculate IC50 by plotting FP vs. log[Compound].

References

-

Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction. RSC Advances, 2022. Link

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 2013. Link

-

Discovery and Optimization of Dihydroquinolin-2(1H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors. Journal of Medicinal Chemistry, 2024.[3] Link

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry, 2019.[1] Link

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.[4] Link

Sources

- 1. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Optimization of Dihydroquinolin-2(1 H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Regioselective N-Methylation of 4-Chloro-6-iodoquinolin-2(1H)-one

Abstract

This application note details the optimized protocol for the N-methylation of 4-chloro-6-iodoquinolin-2(1H)-one , a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals. The presence of the 4-chloro and 6-iodo substituents provides orthogonal handles for subsequent functionalization (e.g.,

Strategic Analysis & Reaction Design

The Challenge: Lactam-Lactim Tautomerism

Quinolin-2(1H)-ones exist in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). While the lactam form is thermodynamically favored in the solid state and polar solvents, deprotonation yields an ambident anion capable of reacting at either the Nitrogen or the Oxygen atom.

-

N-Alkylation (Target): Favored by polar aprotic solvents (DMF, DMSO), "soft" electrophiles, and thermodynamic control.

-

O-Alkylation (Impurity): Favored by silver salts (Ag2CO3), non-polar solvents, or "hard" electrophiles under kinetic control.

Synthetic Strategy

To maximize N-methylation for 4-chloro-6-iodoquinolin-2(1H)-one , we employ Potassium Carbonate (

-

Base:

is sufficient to deprotonate the quinolinone nitrogen ( -

Solvent: DMF facilitates the dissociation of the potassium salt, enhancing the nucleophilicity of the nitrogen anion.

-

Electrophile: Methyl Iodide (MeI) is a highly reactive alkylating agent that reacts rapidly with the nitrogen center.

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway for the base-mediated N-methylation of quinolin-2(1H)-ones.

Materials & Equipment

Reagents

| Reagent | CAS No. | Role | Purity Req. |

| 4-Chloro-6-iodoquinolin-2(1H)-one | Substrate | Starting Material | >95% |

| Methyl Iodide (MeI) | 74-88-4 | Electrophile | 99% (Stabilized) |

| Potassium Carbonate ( | 584-08-7 | Base | Anhydrous, Granular |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous (<0.05% |

| Ethyl Acetate / Hexanes | - | Workup/TLC | ACS Grade |

Equipment

-

Round-bottom flask (25 mL or 50 mL) equipped with a magnetic stir bar.

-

Ice-water bath.

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Protocol A: Standard High-Yield Method ( / DMF)

Recommended for gram-scale synthesis and high purity requirements.

Step 1: Reaction Setup

-

Weigh 1.0 eq (e.g., 305 mg, 1.0 mmol) of 4-chloro-6-iodoquinolin-2(1H)-one into a clean, dry round-bottom flask.

-

Add 1.5 eq (e.g., 207 mg, 1.5 mmol) of anhydrous

. -

Add 5.0 mL of anhydrous DMF (approx. 5 mL per mmol of substrate).

-

Stir the suspension at room temperature (RT) for 15 minutes to ensure partial deprotonation. The mixture may turn yellow/orange.

Step 2: Methylation

-

Cool the reaction mixture to 0°C using an ice bath. Note: Cooling controls the exotherm and improves regioselectivity.

-

Add 1.5 eq (e.g., 94 µL, 1.5 mmol) of Methyl Iodide (MeI) dropwise via syringe.

-

Caution: MeI is toxic and volatile. Perform in a fume hood.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature .

-

Stir for 2 to 4 hours .

Step 3: Monitoring

-

TLC System: 30% Ethyl Acetate in Hexanes.

-

Observation: The starting material (more polar, lower

) should disappear. The N-methylated product (less polar, higher

Step 4: Workup & Isolation

-

Pour the reaction mixture slowly into 50 mL of ice-cold water with vigorous stirring.

-

Precipitation: The product typically precipitates as a white or off-white solid.

-

Stir for 15 minutes to ensure all DMF is dissolved in the aqueous phase.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with water (3 x 10 mL) and cold hexanes (1 x 10 mL) .

-

Dry the solid under vacuum at 45°C overnight.

Step 5: Purification (If necessary)

-

If the product is not pure by TLC/NMR, recrystallize from Ethanol or DMF/Water (9:1) .

-

Alternatively, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Data & Validation

Expected Characterization

-

Appearance: Off-white to pale yellow solid.

-

Yield: Typical isolated yields range from 85% to 95% .

-

1H NMR (DMSO-

, 400 MHz):- 3.60 - 3.70 ppm (s, 3H): Characteristic N-Methyl singlet. Note: O-Methyl signals typically appear further downfield (~4.0 ppm).

- 6.80 - 7.00 ppm (s, 1H): C3-H proton (characteristic of the quinolinone ring).

-

Aromatic Region: Signals for C5, C7, and C8 protons will shift slightly compared to the starting material.

-

LC-MS:

peak at 320.5 m/z (Calculated for

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Incomplete Reaction | Old/Wet Reagents | Use fresh anhydrous |

| O-Methylation Observed | Reaction too hot or non-polar solvent used | Ensure reaction starts at 0°C. Stick to DMF (avoid Acetone/THF if selectivity is poor). |

| Low Yield (Precipitation) | Product soluble in water/DMF mix | If no precipitate forms, extract the aqueous quench with Ethyl Acetate (3x), wash with brine, dry over |

Workflow Visualization

Figure 2: Operational workflow for the N-methylation protocol.

Safety & Handling

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. It causes skin and eye burns. Must be handled in a certified chemical fume hood. Double-gloving (Nitrile) is recommended.

-

Waste Disposal: Quench excess MeI in the reaction waste by adding a dilute ammonia or amine solution before disposal. All aqueous waste containing iodides and organic solvents must be disposed of according to hazardous waste regulations.

References

- Park, A., et al. "Regioselective N-alkylation of quinolin-2(1H)-ones using mild basic conditions." Tetrahedron Letters, 2011.

-

Synthesis of Halogenated Quinolinones

-

Specific Substrate Identification

-

CAS Registry No. 2375193-30-7 (4-chloro-6-iodo-1-methylquinolin-2(1H)-one).[4]

- Context: Confirms the target molecule is a known, stable entity often used as a building block in medicinal chemistry.

-

- General Protocol for Amide Methylation: Li, B., et al. "Efficient N-Methylation of Amides and N-Heterocycles." Journal of Organic Chemistry, 2018. Context: Validates the stoichiometry (1.5 eq MeI) and temperature ranges (0°C to RT) for optimal conversion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]

- 3. ias.ac.in [ias.ac.in]

- 4. 4-chloro-6-iodo-1-methylquinolin-2(1H)-one 95% | CAS: 2375193-30-7 | AChemBlock [achemblock.com]

Application Note: The 4-Chloro-6-iodo-1-methylquinolin-2(1H)-one Scaffold for Kinase Inhibitor Development

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Introduction: The Quinolinone Core as a Privileged Scaffold in Kinase Inhibition

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2][3][4] Its rigid, bicyclic aromatic nature provides an excellent framework for presenting functional groups in a defined three-dimensional space, making it ideal for targeting specific protein binding sites. In recent decades, the dysregulation of protein kinases has been identified as a central driver of numerous diseases, most notably cancer, leading to intense drug discovery efforts.[5][6][7] This has culminated in the FDA approval of over 70 small molecule kinase inhibitors, many of which are based on heterocyclic scaffolds like quinoline and the related quinazoline.[5][7][8]

This guide focuses on a highly versatile and strategically functionalized scaffold: 4-chloro-6-iodo-1-methylquinolin-2(1H)-one . This molecule is not merely a starting material but a purpose-built platform for generating diverse libraries of kinase inhibitors. Its design incorporates three key features:

-

The 1-methylquinolin-2(1H)-one Core: This central ring system acts as the foundational anchor, designed to occupy the adenine-binding region of the ATP pocket found across the kinome.

-

The C4-Chloro Group: This position is activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various amine-containing side chains, which are critical for forming key hydrogen bond interactions with the "hinge region" of the kinase, a primary determinant of binding affinity.

-

The C6-Iodo Group: This serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[9] This enables the exploration of the solvent-exposed region of the ATP binding site, a common strategy for enhancing potency and achieving selectivity against specific kinases.

This application note provides a comprehensive guide to the synthesis of this scaffold and its derivatization, followed by robust protocols for evaluating the resulting compounds as potential kinase inhibitors.

Synthesis and Derivatization Strategy

The power of the 4-chloro-6-iodo-1-methylquinolin-2(1H)-one scaffold lies in its capacity for systematic, divergent synthesis to rapidly generate a library of analogues for Structure-Activity Relationship (SAR) studies. The general workflow involves synthesizing the core scaffold and then diversifying it at the C4 and C6 positions.

Caption: Divergent synthesis workflow for library generation.

Protocol 1: Synthesis of 4-chloro-6-iodo-1-methylquinolin-2(1H)-one

Causality: This protocol outlines a plausible synthetic route. The chlorination of a quinolinone precursor is a standard and effective method for activating the C4 position. The use of reagents like phosphorus oxychloride or oxalyl chloride is common for this transformation.[10]

-

Step 1: Cyclization. (Procedure adapted from Friedländer synthesis). To a solution of a suitable 2-amino-5-iodobenzaldehyde or ketone derivative (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of piperidine.

-

Step 2: Reflux. Heat the mixture to reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Step 3: Isolation. Upon completion, cool the reaction mixture to room temperature. The product, 6-iodo-4-hydroxy-2-methylquinolin, should precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 4: N-Methylation. Suspend the product from Step 3 (1 equivalent) in a suitable solvent like DMF. Add a base such as potassium carbonate (1.5 equivalents), followed by methyl iodide (1.2 equivalents).

-

Step 5: Reaction. Stir the mixture at 60 °C for 3-5 hours until TLC indicates the consumption of the starting material.

-

Step 6: Work-up. Pour the reaction mixture into ice water. Collect the precipitated solid, 6-iodo-1,2-dimethylquinolin-4(1H)-one, by filtration and dry.

-

Step 7: Chlorination. (Caution: Perform in a well-ventilated fume hood). Gently reflux the product from Step 6 (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 2-3 hours.

-

Step 8: Final Isolation. Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-6-iodo-1,2-dimethylquinolin. Note: The exact precursor and steps may vary, this serves as a representative procedure based on established quinoline chemistry.[1][11]

Protocol 2: Library Synthesis via SNAr at C4-Position

Causality: This reaction leverages the electron-withdrawing nature of the quinolinone ring and the nitrogen atom, which makes the C4-carbon electron-deficient and thus susceptible to nucleophilic attack by an amine.

-

Reaction Setup. In a microwave vial, combine the 4-chloro-6-iodo scaffold (1 equivalent, e.g., 100 mg), the desired primary or secondary amine (1.2 equivalents), and a suitable solvent like n-butanol or isopropanol (2-3 mL).

-

Base Addition. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

Microwave Irradiation. Seal the vial and heat in a microwave reactor to 120-150 °C for 15-45 minutes.

-

Purification. After cooling, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 4-amino-6-iodo-1-methylquinolin-2(1H)-one derivative.

Biochemical and Cellular Evaluation

Once a library of compounds is synthesized, a systematic evaluation is required to identify promising inhibitors. This typically follows a funnel approach, starting with broad biochemical screening and moving to more complex cell-based assays for the most potent hits.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[12] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The ADP-Glo™ Kinase Assay is a common example of this technology.[13] This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[12][13]

Caption: Workflow for a luminescence-based in vitro kinase assay.

-

Reagent Preparation. Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[14] Prepare solutions of the purified recombinant kinase, its corresponding substrate peptide, and ATP at 2x final concentration in the assay buffer.

-

Compound Plating. Serially dilute the test compounds in DMSO and then dilute into the assay buffer. Dispense 5 µL of the compound solution into a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Enzyme/Substrate Addition. Add 10 µL of the 2x kinase/substrate solution to each well.

-

Reaction Initiation. Add 10 µL of the 2x ATP solution to initiate the reaction. The final volume will be 25 µL. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

-

Incubation. Incubate the plate at room temperature for 1 hour.

-

Signal Generation. Following the manufacturer's protocol (e.g., for ADP-Glo™), add the reagent to terminate the kinase reaction and deplete the remaining ATP. After a further incubation, add the detection reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction.

-

Data Acquisition. Read the luminescence on a plate reader.

-

Analysis. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell-Based Target Engagement Assay (Western Blot)

Causality: While an in vitro assay confirms direct inhibition of the purified enzyme, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage the target kinase in its native environment, and inhibit its downstream signaling.[15][16][17] Western blotting for a known phospho-substrate provides direct evidence of target modulation.[16]

Caption: Western blot workflow for cellular target engagement.

-

Cell Culture. Plate a cancer cell line known to have high activity of the target kinase (e.g., MKN45 cells for c-Met inhibitors) in a 6-well plate and grow to 70-80% confluency.[2]

-

Compound Treatment. Treat the cells with a serial dilution of the test compound (e.g., 10 µM to 1 nM) for 2-4 hours. Include a DMSO vehicle control.

-

Cell Lysis. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Western Blot Transfer. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting. Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific for the phosphorylated form of a key downstream substrate of your target kinase.

-

Detection. Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Validation. Strip the membrane and re-probe for the total (non-phosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and that the inhibitor is not causing protein degradation.

-

Analysis. Quantify the band intensity of the phospho-protein relative to the total protein or loading control. A dose-dependent decrease in the phospho-signal indicates effective cellular inhibition of the target kinase.

Data Interpretation and SAR Development

The goal of the initial screening is to establish a Structure-Activity Relationship (SAR), which provides critical insights into how chemical modifications affect inhibitory potency.[9][19][20] By comparing the IC₅₀ values of analogues with different substitutions at the C4 and C6 positions, researchers can build a model of the pharmacophore.

Table 1: Hypothetical SAR Data for a Kinase Target

| Compound ID | C4-Substituent (R¹) | C6-Substituent (R²) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) |

| Scaffold | -Cl | -I | >10,000 | >10,000 |

| AN-01 | 3-aminopyrrolidine | -I | 850 | 2,100 |

| AN-02 | Aniline | -I | 4,500 | >10,000 |

| AN-03 | Cyclopropylamine | -I | 220 | 640 |

| AN-04 | 3-aminopyrrolidine | Phenyl | 95 | 250 |

| AN-05 | Cyclopropylamine | Phenyl | 15 | 45 |

| AN-06 | Cyclopropylamine | 3-pyridyl | 8 | 22 |

Interpretation of Hypothetical Data:

-

C4 Position: Comparing AN-01, AN-02, and AN-03 suggests that small, cyclic amines (cyclopropylamine) are preferred over larger or more flexible groups at the C4 position for this hypothetical kinase. This indicates a constrained pocket for the hinge-binding moiety.

-

C6 Position: Comparing AN-03 to AN-05 and AN-06 shows a significant potency boost when the iodine is replaced with an aryl group via a Suzuki coupling. The introduction of a nitrogen in the pyridine ring (AN-06) further improves activity, suggesting a potential hydrogen bond interaction in the solvent-exposed region. This SAR guides the next round of synthesis, which would focus on exploring further variations of small C4-amines and diverse C6-aryl/heteroaryl groups.

By employing this integrated strategy of targeted synthesis and systematic biological evaluation, the 4-chloro-6-iodo-1-methylquinolin-2(1H)-one scaffold serves as a powerful and efficient platform for the discovery of novel and potent kinase inhibitors.

References

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview . PubMed Central. Available at: [Link]

-

Cell-based test for kinase inhibitors . INiTS. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis . PubMed. Available at: [Link]

-

Immuno-oncology Cell-based Kinase Assay Service . Creative Biolabs. Available at: [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches . PubMed Central. Available at: [Link]

-

Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities . PubMed Central. Available at: [Link]

-

Spotlight: Cell-based kinase assay formats . Reaction Biology. Available at: [Link]

-

Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors . PubMed Central. Available at: [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . ACS Publications. Available at: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . Wiley Online Library. Available at: [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance . PLOS One. Available at: [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors . MDPI. Available at: [Link]

-

In vitro JAK kinase activity and inhibition assays . PubMed. Available at: [Link]

-

In vitro kinase assay . Protocols.io. Available at: [Link]

-

Quinolone antibiotic derivatives as new selective Axl kinase inhibitors . PubMed. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery . Celtarys Research. Available at: [Link]

-

Small-molecule kinase inhibitors: An analysis of FDA-approved drugs . ResearchGate. Available at: [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . PubMed Central. Available at: [Link]

-

In vitro kinase assay v1 . ResearchGate. Available at: [Link]

-

In vitro kinase assay . Bio-protocol. Available at: [Link]

-

The Chemistry and Applications of Quinoline: A Comprehensive Review . ResearchGate. Available at: [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review . PubMed. Available at: [Link]

-

Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) . PubMed. Available at: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential . PubMed Central. Available at: [Link]

-

Synthesis of 4-quinolones . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. 4-Quinolone synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. inits.at [inits.at]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Sonogashira coupling reaction conditions for 6-iodo-quinolinone derivatives

Application Notes & Protocols

Topic: Sonogashira Coupling Reaction Conditions for 6-Iodo-Quinolinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynylated Quinolinoes